

Butamirate citrate storage conditions stability

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Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

Cat. No.: S522314

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Substance Identification & Storage

Butamirate citrate (CAS 18109-81-4) is a non-opioid central cough suppressant used in preparations like cough syrups, which often contain preservatives such as Benzoic Acid [1] [2].

- **Appearance:** White solid [3].
- **Melting Point:** 66-68°C [3].
- **General Storage Advice:** The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place [3].

Analytical Methods for Stability Assessment

Stability-indicating High Performance Liquid Chromatography (HPLC) methods are crucial for assessing **butamirate citrate** in pharmaceutical formulations. These methods are validated to separate the analyte from its degradation products. The table below summarizes two representative HPLC methods from the literature.

Method Parameter	Method 1: RP-HPLC with UV Detection	Method 2: Stability-Indicating (C8 Column)
Detection Wavelength	210 nm [1]	205 nm [2]

Method Parameter	Method 1: RP-HPLC with UV Detection	Method 2: Stability-Indicating (C8 Column)
Mobile Phase	50:50 (v/v) Methanol / 50 mM NaH ₂ PO ₄ (pH 3.0), with 1% Triethylamine [1]	70:30 (v/v) Acetonitrile / Aqueous Solution (10 g/L Sodium Lauryl Sulphate, 5 mL/L 1N H ₂ SO ₄) [2]
Column	Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) [1]	Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm) [2]
Flow Rate	1.5 mL/min [1]	1.7 mL/min [2]
Linearity Range	50-150% of test concentration (Specific range not provided) [1]	0.28 - 0.84 mg/mL for Butamirate Citrate [2]
Key Application	Simultaneous determination with Benzoic Acid in syrup; robustness assessed via experimental design [1]	Simultaneous determination with Benzoic Acid; applied in long-term stability studies [2]

Another developed method reported a linearity range of 28 μg/mL to 2020 μg/mL for **butamirate citrate**, demonstrating the method's suitability for a wide range of concentrations [4].

Forced Degradation & Stability Studies

Butamirate citrate can degrade under various stress conditions. The developed HPLC methods have been shown to effectively separate the main compound from these degradation products [5] [4].

- **Typical Stress Conditions:** Forced degradation studies should include exposure to **acidic, alkaline, oxidative, thermal, and light** stress conditions to understand the stability profile of the substance [5] [4].
- **Degradation Verification:** The specificity of an analytical method is confirmed by demonstrating that the analyte peak is pure and has no co-elution with peaks from degradation products or excipients [4] [1].

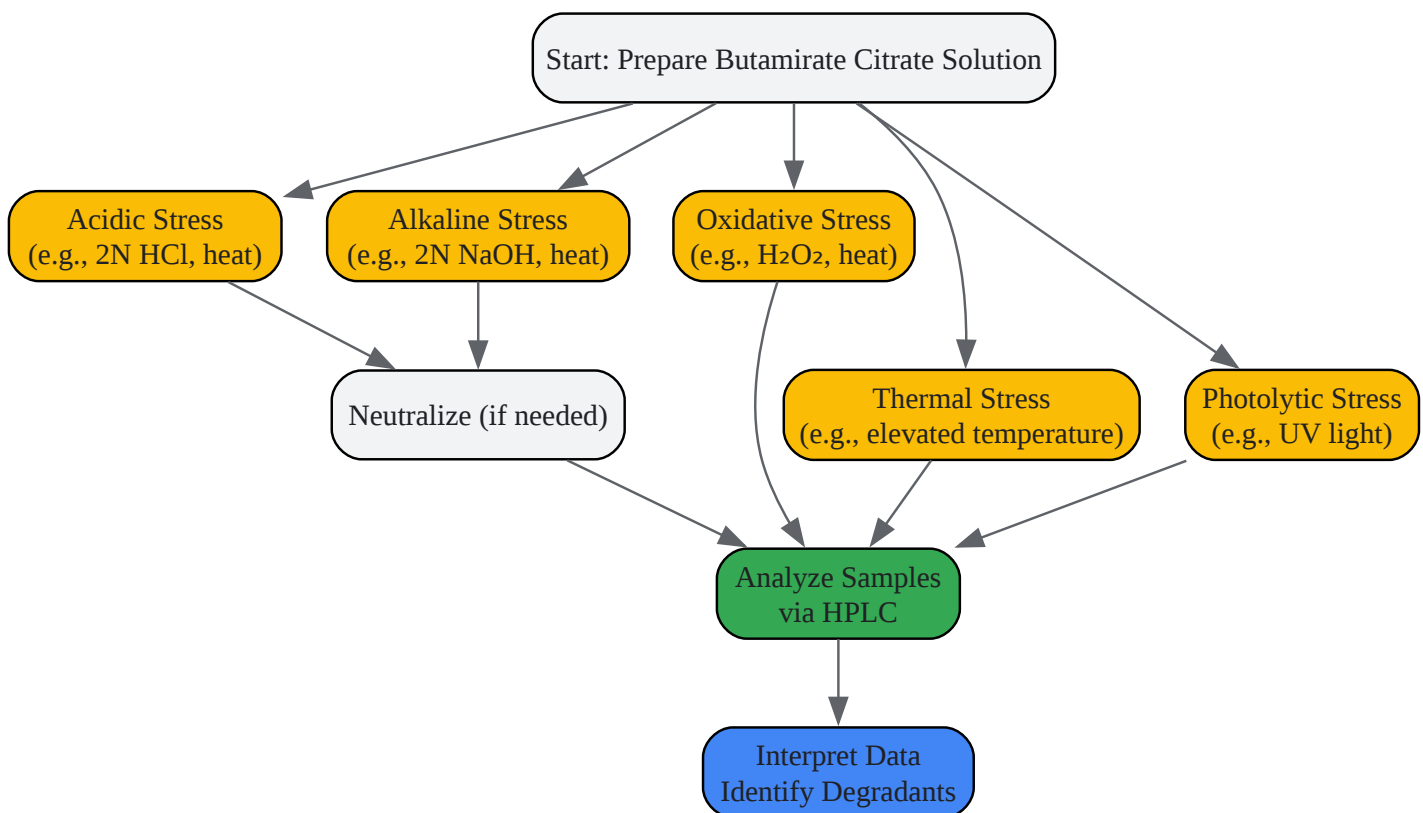
Troubleshooting Common HPLC Issues

When developing or using an HPLC method for **butamirate citrate**, you may encounter the following issues:

- **Problem: Asymmetrical Peak Shape**
 - **Solution:** The use of **triethylamine (1%)** in the phosphate buffer mobile phase can act as a silanol blocker, leading to a more symmetrical peak for **butamirate citrate** [1].
- **Problem: Interference from Excipients in Syrup**
 - **Solution:** Direct UV spectrophotometric measurement is often impossible due to interference. An **HPLC separation** is necessary, or a **derivative UV spectrophotometric procedure** (e.g., 1D derivative at 253.6 nm) after a liquid-liquid extraction step can be used [5].

Experimental Protocol: Forced Degradation Study

Here is a general workflow for conducting a forced degradation study, which is fundamental to establishing the stability profile of **butamirate citrate**.



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Procedure Details:

- **Sample Preparation:** Accurately weigh **butamirate citrate** (and benzoic acid if in a combination product). Transfer to a volumetric flask and dissolve in an appropriate solvent (e.g., mobile phase) to a known concentration [2].
- **Stress Conditions:**
 - **Acidic Hydrolysis:** Add a portion of the sample solution to a sealed vial containing a strong acid (e.g., 2N HCl). Heat in a water bath (e.g., 20 minutes) [2].
 - **Alkaline Hydrolysis:** Add a portion of the sample solution to a sealed vial containing a strong base (e.g., 2N NaOH). Heat in a water bath (e.g., 20 minutes) [2].
 - **Oxidative Degradation:** Add a portion of the sample solution to a sealed vial containing hydrogen peroxide (e.g., 20%). Heat in a water bath (e.g., 20 minutes) [2].
 - **Thermal Degradation:** Store the solid drug substance or finished product at elevated temperatures (e.g., 40°C, 60°C) for a defined period [5] [4].
 - **Photolytic Degradation:** Expose the solid drug substance or finished product to light as per ICH guidelines [4].
- **Post-Stress Treatment:** For acid and alkali-stressed samples, cool and neutralize with an equivalent amount of base or acid, respectively. The solution may then be evaporated to dryness, and the residue reconstituted in the mobile phase [2].
- **Analysis:** Filter the solutions and analyze by the HPLC method. Compare the chromatograms with an unstressed reference standard to identify degradation peaks and check for the separation of the main analyte peak from them [2].

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